5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxylic acid groups attached to a benzene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 1,3,5-tris(4-methylphenyl)benzene.
Oxidation: The methyl groups are oxidized to carboxylic acid groups using strong oxidizing agents such as nitric acid (HNO3) under controlled conditions.
Hydrothermal Reaction: The intermediate product is subjected to a hydrothermal reaction in a Teflon-lined autoclave at elevated temperatures (around 170°C) for 24 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Oxidation: Using large reactors for the oxidation step to convert methyl groups to carboxylic acids.
Continuous Hydrothermal Processing: Employing continuous flow reactors for the hydrothermal reaction to increase efficiency and yield.
Automated Purification: Utilizing automated filtration and drying systems to handle large volumes of product.
Chemical Reactions Analysis
Types of Reactions
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce more functional groups.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid (HNO3), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Further oxidized carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: Potential use in the development of drug delivery systems due to its ability to form stable complexes with metals.
Medicine: Investigated for its potential in creating biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism of action of 5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid primarily involves its ability to form stable complexes with metal ions. These complexes can then be used to create metal-organic frameworks (MOFs) with specific properties. The molecular targets and pathways involved include:
Metal Coordination: The carboxylic acid groups coordinate with metal ions to form stable frameworks.
Porosity and Surface Area: The resulting MOFs have high porosity and surface area, making them suitable for applications in gas storage and separation.
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris(4-carboxyphenyl)benzene: Similar structure but with fewer carboxylic acid groups.
1,3,5-tris(3,5-dicarboxyphenyl)benzene: Similar structure with different substitution patterns.
1,3,5-tris(4-aminophenyl)benzene: Contains amino groups instead of carboxylic acids.
Uniqueness
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its multiple carboxylic acid groups, which enhance its ability to form stable and highly porous metal-organic frameworks. This makes it particularly valuable for applications requiring high surface area and specific chemical functionalities .
Properties
Molecular Formula |
C38H22O16 |
---|---|
Molecular Weight |
734.6 g/mol |
IUPAC Name |
5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C38H22O16/c39-31(40)19-1-15(2-20(9-19)32(41)42)27-13-29(17-5-23(35(47)48)11-24(6-17)36(49)50)30(18-7-25(37(51)52)12-26(8-18)38(53)54)14-28(27)16-3-21(33(43)44)10-22(4-16)34(45)46/h1-14H,(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54) |
InChI Key |
QEDFARDYOPDQAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=C(C=C2C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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